molecular formula C6H15NO8P2 B14055606 4-[Bis(phosphonomethyl)amino]butanoic acid CAS No. 55628-98-3

4-[Bis(phosphonomethyl)amino]butanoic acid

Cat. No.: B14055606
CAS No.: 55628-98-3
M. Wt: 291.13 g/mol
InChI Key: AETBGDAGWCAYFL-UHFFFAOYSA-N
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Description

4-[Bis(phosphonomethyl)amino]butanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties It is characterized by the presence of phosphonomethyl groups attached to an amino butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(phosphonomethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with phosphonomethylating agents. One common method includes the reaction of zirconyl chloride with this compound in the presence of hydrofluoric acid (HF). This reaction results in the formation of a layered zirconium diphosphonate fluoride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(phosphonomethyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the butanoic acid backbone.

    Substitution: The phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized butanoic acids.

Scientific Research Applications

4-[Bis(phosphonomethyl)amino]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(phosphonomethyl)amino]butanoic acid involves its interaction with various molecular targets. The phosphonomethyl groups can form strong non-covalent interactions with other molecules, such as hydrogen bonding with amino groups and carboxylic groups . These interactions play a crucial role in the compound’s ability to form stable structures and participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of phosphonomethyl groups and butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules, making it valuable in multiple scientific fields.

Biological Activity

4-[Bis(phosphonomethyl)amino]butanoic acid, often referred to as a phosphonic acid derivative, exhibits notable biological activities, particularly due to its structural similarity to neurotransmitters and its potential therapeutic applications. This compound has garnered attention in various fields including pharmacology and biochemistry for its interactions with biological systems.

Chemical Structure and Properties

The chemical structure of this compound features a backbone that includes two phosphonomethyl groups attached to a butanoic acid chain. This configuration enhances its ability to mimic biological molecules, facilitating interactions with various biological targets.

Molecular Formula

  • Molecular Formula : C7H16N2O6P2
  • Molecular Weight : 286.15 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Mimicry : Its structural similarity to neurotransmitters allows it to interact with neurotransmitter receptors, potentially influencing synaptic transmission.
  • Inhibition of Enzymatic Activity : Phosphonic acids are known to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.
  • Antiproliferative Effects : Studies indicate that similar compounds in the phosphonic acid class exhibit antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antiproliferative Activity

Research has demonstrated that compounds structurally related to this compound possess significant antiproliferative properties. For example, studies on nitrogen-containing bisphosphonates (N-BPs) show enhanced cytotoxicity against osteoclast precursors, suggesting potential applications in bone-related diseases and cancer therapies .

CompoundCell TypeMechanism of ActionReference
WG8185B2J774EInduces apoptosis
WG9001BJ774ECell cycle arrest

Case Studies

  • Osteoclast Activity : In vitro studies on J774E cells (a model for osteoclast precursors) revealed that phosphonic acids can significantly influence cell motility and apoptosis rates. The introduction of these compounds resulted in increased caspase-3 activity, indicating enhanced pro-apoptotic effects .
  • Cancer Research : Similar compounds have been tested in combination therapies with traditional chemotherapeutics like doxorubicin and cisplatin, enhancing their efficacy against tumor cells by altering cell cycle dynamics and promoting cell death .

Applications in Medicine

The unique properties of this compound position it as a candidate for several therapeutic applications:

  • Antiresorptive Therapy : Due to its ability to inhibit osteoclast activity, it may be beneficial in treating conditions such as osteoporosis.
  • Cancer Treatment : Its antiproliferative effects make it a potential agent in cancer therapy, particularly for bone metastases.

Properties

CAS No.

55628-98-3

Molecular Formula

C6H15NO8P2

Molecular Weight

291.13 g/mol

IUPAC Name

4-[bis(phosphonomethyl)amino]butanoic acid

InChI

InChI=1S/C6H15NO8P2/c8-6(9)2-1-3-7(4-16(10,11)12)5-17(13,14)15/h1-5H2,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

AETBGDAGWCAYFL-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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